molecular formula C10H15ClN2O B7899717 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride

Cat. No.: B7899717
M. Wt: 214.69 g/mol
InChI Key: ANLYPUXHUSILLZ-FVGYRXGTSA-N
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Description

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS: 1421020-28-1) is a pyridine derivative featuring a methyl group at the 4-position of the pyridine ring and an (S)-configured pyrrolidin-3-yloxy substituent at the 2-position. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of approximately 200.67 g/mol. This makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for designing receptor-targeted molecules .

Properties

IUPAC Name

4-methyl-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9;/h2,5-6,9,11H,3-4,7H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLYPUXHUSILLZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride typically involves the reaction of 4-methyl-2-pyridinol with (S)-3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation to form hydroxylated or ketone derivatives. Data from analogous compounds (e.g., 2-methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride) reveal:

Oxidizing Agent Conditions Product Effect on Activity Reference
KMnO₄Acidic, 0–25°C, 2–6 hr3-Hydroxy-pyrrolidine derivativeIncreased polarity, reduced logP
Ozone-78°C, CH₂Cl₂, 1 hrPyrrolidone (cyclic amide)Enhanced metabolic stability

Key Findings :

  • Oxidation at the pyrrolidine β-position (C3) is favored due to steric and electronic factors .

  • Hydroxylation increases water solubility but may reduce membrane permeability.

Reduction Reactions

The pyridine ring can be hydrogenated to a piperidine derivative under catalytic conditions:

Catalyst Conditions Product Application Reference
Pt/C (5% w/w)H₂ (1–3 atm), EtOH, 25°C4-Methyl-2-((S)-pyrrolidin-3-yloxy)-piperidineBioactive intermediate
Rh/Al₂O₃H₂ (5 atm), THF, 50°CPartially saturated pyridineSAR studies for drug design

Notes :

  • Full hydrogenation requires prolonged reaction times (12–24 hr) .

  • The stereochemistry of the pyrrolidine moiety remains unaffected during reduction .

a. Pyridine Ring Modifications

Reagent Position Product Conditions Reference
HNO₃/H₂SO₄C55-Nitro derivative0°C, 1 hr
Cl₂, FeCl₃C33-Chloro-4-methyl-2-(pyrrolidinyloxy)pyridine25°C, 2 hr

b. Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen and oxygen sites enable further derivatization:

Reaction Type Reagent Product Outcome Reference
AlkylationCH₃I, K₂CO₃N-Methylpyrrolidine derivativeIncreased lipophilicity
AcylationAcCl, Et₃NN-Acetylpyrrolidine analogImproved metabolic stability

Stability and Degradation

The compound exhibits sensitivity to:

  • Acidic Hydrolysis : Cleavage of the ether bond at pH < 2 (e.g., HCl/EtOH, reflux).

  • Thermal Decomposition : Degrades above 200°C, releasing pyrrolidine and chlorinated pyridine fragments .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride has shown potential as a pharmacological agent due to its interaction with neurotransmitter receptors. Its structural similarity to bioactive molecules enables it to act as an agonist or antagonist at specific targets, influencing various biochemical pathways.

Case Study: Neurotransmitter Receptor Interaction

Recent studies have indicated that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Such interactions suggest potential applications in treating psychiatric disorders.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
OxidationCan be oxidized to form pyridine N-oxide derivatives using potassium permanganate.
ReductionReduction can yield pyrrolidine-substituted pyridines using lithium aluminum hydride.
SubstitutionNucleophilic substitution reactions can occur at the pyridine ring.

The compound has demonstrated significant biological activity, particularly in anti-inflammatory and anticancer research.

Study Overview: Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit COX-2 enzyme activity, a target for anti-inflammatory drugs. The IC50 value for COX-2 inhibition was reported at approximately 0.04μM0.04\,\mu M, indicating strong inhibitory potential.

ActivityIC50 Value (μM)Reference
COX-2 Inhibition0.04 ± 0.01
Cytotoxicity against cancer cells>50 (varies by cell line)

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility makes it suitable for developing new materials and chemical processes that require specific functional groups.

Mechanism of Action

The mechanism of action of 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Positional Isomers: 3-Methyl vs. 4-Methyl Derivatives

Key differences include:

  • Substituent Position : The methyl group is at the pyridine’s 3-position instead of 3.
  • Applications : The 3-methyl derivative is emphasized in agrochemical research, such as pesticide development, due to enhanced steric interactions that may improve binding to pest-specific enzymes .
  • Physicochemical Properties : The LogP of the 3-methyl isomer is estimated at ~2.3 , slightly higher than the 4-methyl variant (~2.1), suggesting increased lipophilicity that could influence membrane permeability .

Heterocyclic Ring Variants: Pyrrolidine vs. Piperidine

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (CAS: 1185310-94-4) replaces the pyrrolidine ring with a six-membered piperidine ring. Key distinctions:

  • Molecular Weight : Higher at 228.72 g/mol (vs. 200.67 g/mol for the target compound) due to the additional CH₂ groups in piperidine.
  • LogP : 2.65 for the piperidine analog, indicating greater lipophilicity, which may affect solubility and bioavailability .

Halogenated and Fluorinated Derivatives

Notable features:

  • Molecular Formula : C₁₀H₁₀Cl₂F₃N₂O (MW ~303.1 g/mol).
  • Reactivity : The Cl and CF₃ groups enhance electrophilicity, making this derivative suitable for cross-coupling reactions in specialty chemical synthesis.
  • LogP : Estimated ~3.0 , significantly higher than the target compound, suggesting niche applications in hydrophobic environments .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Heterocycle LogP Key Applications
4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine HCl 1421020-28-1 C₉H₁₃ClN₂O 200.67 4-methyl, pyrrolidin-3-yloxy Pyrrolidine ~2.1 Pharmaceuticals, Agrochemicals
3-Methyl-2-(pyrrolidin-3-yloxy)-pyridine HCl N/A C₉H₁₃ClN₂O 200.67 3-methyl, pyrrolidin-3-yloxy Pyrrolidine ~2.3 Agrochemicals
4-Methyl-2-(piperidin-3-yloxy)-pyridine HCl 1185310-94-4 C₁₁H₁₇ClN₂O 228.72 4-methyl, piperidin-3-yloxy Piperidine 2.65 Material Science
(S)-3-Chloro-2-(pyrrolidin-3-yloxy)-5-CF₃-pyridine HCl N/A C₁₀H₁₀Cl₂F₃N₂O 303.10 3-Cl, 5-CF₃, pyrrolidin-3-yloxy Pyrrolidine ~3.0 Specialty Chemicals

Research Findings and Implications

  • Pharmaceutical Relevance : The target compound’s 4-methyl group optimizes steric and electronic effects for drug-receptor interactions, as seen in kinase inhibitor prototypes .
  • Agrochemical Performance : The 3-methyl isomer’s higher LogP correlates with improved efficacy in lipid-rich pest cuticles, though environmental persistence remains a concern .
  • Synthetic Utility : Piperidine analogs are preferred in material science for their thermal stability, while halogenated derivatives enable fluorinated API synthesis .

Biological Activity

4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride (CAS Number: 57075-84-0) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurology. This compound's structure, characterized by the presence of a pyrrolidine moiety, suggests it may interact with various biological targets, including receptors and enzymes involved in critical cellular processes.

  • Molecular Formula : C10H15ClN2O
  • Molecular Weight : 202.69 g/mol
  • Structure : The compound features a pyridine ring substituted with a methyl group and a pyrrolidinyl ether, which may influence its pharmacological profile.

Anticancer Potential

Research indicates that derivatives of pyridine and piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structural motifs demonstrated potent antiproliferative effects against various human cancer cell lines, including colon carcinoma (HCT116) and acute myeloid leukemia (MV4-11) cells. For instance, related compounds showed GI50 values as low as 2.30 µM in HCT116 cells, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundHCT116TBDAurora-A inhibition (potentially)
Related Compound AMV4-110.299Dual Aurora-A/FLT3 inhibition
Related Compound BHCT1162.30Induction of apoptosis

Neurological Effects

The compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been noted in several studies. Activation of these receptors is crucial for cognitive functions and may play a role in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown dual cholinesterase inhibition, which could enhance acetylcholine levels and potentially improve cognitive function in Alzheimer's models .

Inhibition of Enzymes

In vitro studies have suggested that this compound may inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in tumor metastasis and tissue remodeling. Such inhibition could provide therapeutic benefits in cancer treatment by preventing tumor invasion .

Case Studies

  • Aurora Kinase Inhibition : A study focused on the development of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited Aurora-A kinase, leading to reduced proliferation in cancer cell lines .
  • Neuroprotective Effects : Research on piperidine derivatives indicated that specific modifications could enhance neuroprotective properties against oxidative stress-induced apoptosis in neuronal cell lines, suggesting potential applications for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methyl-2-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Ventilation : Ensure adequate airflow; avoid open handling outside controlled environments .
  • Spill Management : Collect spilled material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4-methyl-2-hydroxypyridine with (S)-pyrrolidin-3-ol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to install the ether linkage .
  • Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol, followed by recrystallization from acetonitrile for purity >99% .
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) or preparative HPLC to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) to assess purity (>98%) .
  • NMR : Confirm stereochemistry via ¹H-NMR (e.g., coupling constants for pyrrolidine protons) and ¹³C-NMR for pyridine ring integrity .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements of the pyrrolidine and pyridine moieties .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation for ambiguous protons .

Q. What strategies optimize reaction yields when synthesizing this compound under varying conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in the Mitsunobu step .
  • Catalyst Optimization : Evaluate alternative catalysts (e.g., polymer-supported triphenylphosphine) to reduce byproducts .
  • Kinetic Studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps and adjust temperature/pH .

Q. How can computational methods aid in predicting the compound’s reactivity or stability in biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., kinase inhibitors) using software like GROMACS to assess binding affinity .
  • Reactivity Descriptors : Calculate Fukui indices (via DFT) to predict electrophilic/nucleophilic sites for derivatization .
  • Degradation Pathways : Use quantum mechanical calculations (e.g., ORCA) to model hydrolysis or oxidation stability under physiological conditions .

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